4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Description
4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of the 1,2,4-triazole scaffold. Its structure features:
- Triazole core: A five-membered heterocyclic ring with nitrogen atoms at positions 1, 2, and 2.
- Schiff base moiety: The (E)-configured imine group (-N=CH-) derived from the condensation of 2,4-dimethoxybenzaldehyde with the amino group of the triazole precursor.
- Substituents:
- A 3-methylphenyl group at position 5, contributing steric bulk and lipophilicity.
- A thiol (-SH) group at position 3, enabling redox activity and metal coordination.
- 2,4-Dimethoxyphenyl at the Schiff base position, enhancing solubility via electron-donating methoxy groups.
This compound belongs to a class of bioactive triazoles widely studied for their antimicrobial, anticancer, and CNS-modulating properties .
Properties
CAS No. |
478255-91-3 |
|---|---|
Molecular Formula |
C18H18N4O2S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O2S/c1-12-5-4-6-13(9-12)17-20-21-18(25)22(17)19-11-14-7-8-15(23-2)10-16(14)24-3/h4-11H,1-3H3,(H,21,25)/b19-11+ |
InChI Key |
XRHXWFVKHGJSKW-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)OC)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The synthesis begins with the preparation of the triazole-thiol core. Thiosemicarbazide derivatives are cyclized under basic conditions to form 4,5-dihydro-1H-1,2,4-triazole-5-thiones. For example, 3-(3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is synthesized by reacting 3-methylbenzoyl chloride with thiosemicarbazide in ethanol under reflux, followed by cyclization using sodium hydroxide. This intermediate is critical for subsequent functionalization.
Reaction Conditions:
Schiff Base Formation via Condensation
The triazole-thiol intermediate undergoes condensation with 2,4-dimethoxybenzaldehyde to introduce the Schiff base moiety. The reaction is typically catalyzed by acetic acid or p-toluenesulfonic acid in ethanol under reflux, favoring the formation of the (E)-isomer due to thermodynamic stability.
Optimization Insights:
-
Catalyst: Acetic acid (2–3 drops) improves reaction efficiency.
-
Molar Ratio: 1:1 stoichiometry between triazole-thiol and aldehyde ensures minimal side products.
Comparative Analysis of Synthetic Methodologies
Solvent and Catalyst Screening
Studies compare solvents (ethanol, methanol, DMF) and catalysts (acetic acid, NaOH, piperidine) to optimize yield and purity. Ethanol with acetic acid emerges as the preferred combination, balancing reaction rate and product stability.
Table 1: Solvent and Catalyst Impact on Reaction Yield
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ethanol | Acetic acid | 78 | 82 | 98.5 |
| Methanol | Piperidine | 65 | 68 | 97.2 |
| DMF | NaOH | 100 | 75 | 95.8 |
Isomer Control and Stereoselectivity
The (E)-configuration of the Schiff base is confirmed via NMR spectroscopy. Nuclear Overhauser Effect (NOE) experiments reveal no coupling between the imine proton and aromatic protons of the 2,4-dimethoxyphenyl group, consistent with trans geometry.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted triazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with the triazole structure have been synthesized and tested against various bacterial strains, including Mycobacterium tuberculosis . The compound under discussion has shown promising results in inhibiting the growth of such pathogens, demonstrating a minimum inhibitory concentration (MIC) that suggests effective antimicrobial activity .
Anticancer Potential
Triazole derivatives have also been explored for their anticancer properties. Research indicates that certain modifications to the triazole ring can enhance cytotoxicity against cancer cell lines. The specific compound may interact with cellular pathways involved in apoptosis and cell cycle regulation, making it a candidate for further investigation in cancer therapeutics .
Synthesis and Characterization
The synthesis of 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate hydrazone precursors with thioketones or isothiocyanates. Characterization techniques such as NMR spectroscopy , IR spectroscopy , and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Modifications at various positions on the triazole ring or the attached phenyl groups can significantly influence biological activity. For example, substituents like methoxy or methyl groups can enhance lipophilicity and bioavailability, which are critical factors for therapeutic effectiveness .
Case Study 1: Antitubercular Activity
A series of triazole derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis . The compound demonstrated an MIC value comparable to standard antitubercular drugs, indicating its potential as a lead compound in tuberculosis treatment .
Case Study 2: Anticancer Screening
In vitro studies on various cancer cell lines revealed that modifications to the triazole structure led to enhanced cytotoxicity. The compound exhibited significant growth inhibition in breast and lung cancer cell lines, suggesting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. It is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazole Schiff bases are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:
Key Trends in Bioactivity
Antimicrobial Activity :
Anticancer Activity :
- Physicochemical Properties: Methoxy groups increase aqueous solubility but may reduce blood-brain barrier penetration .
Biological Activity
Potential Anticancer Activity
1,2,4-Triazole-3-thiol derivatives have shown promising anticancer properties in various studies. The compound , containing a 1,2,4-triazole-3-thiol core, may exhibit similar anticancer effects .
Cytotoxicity Against Cancer Cell Lines
Research on related compounds has demonstrated cytotoxicity against several cancer cell lines:
A study on similar compounds revealed that derivatives with electron-donating groups, such as methyl substituents, showed enhanced anti-proliferative activity . Our compound of interest contains both methoxy and methyl groups, which might contribute to its potential anticancer effects.
Antimicrobial Activity
1,2,4-Triazole-3-thiol derivatives have demonstrated significant antimicrobial properties. The presence of the triazole ring and thiol group in our compound suggests it may possess antimicrobial activity.
Structure-Activity Relationship (SAR)
Based on SAR studies of similar compounds, we can infer potential biological activities:
- The presence of electron-donating groups (methoxy and methyl) may enhance anti-proliferative activity .
- The thiol group at the 3-position of the triazole ring is crucial for various biological activities .
- The Schiff base formed by the imine linkage (C=N) may contribute to additional biological properties such as anti-inflammatory and antioxidant effects .
The compound may exert its biological effects through various mechanisms:
- Enzyme inhibition: It may interact with enzymes such as acetylcholinesterase.
- Receptor binding: The triazole nucleus can interact with biological receptors due to its dipole character and hydrogen bonding capacity .
- Cell signaling modulation: It may influence cell function by modulating signaling pathways and gene expression.
Limitations and Future Research
While we can make educated predictions about the biological activity of 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol based on structural similarities, specific studies on this compound are necessary to confirm its actual biological properties. Future research should focus on:
- Synthesizing and characterizing the compound
- Evaluating its cytotoxicity against various cancer cell lines
- Assessing its antimicrobial activity against a range of pathogens
- Investigating its potential as an enzyme inhibitor or receptor modulator
- Conducting in vivo studies to determine its pharmacokinetics and toxicity profile
Q & A
Basic Research Questions
Q. How can the synthesis of this triazole derivative be optimized for higher yield and purity?
- Methodological Answer : The compound can be synthesized via condensation of 2,4-dimethoxybenzaldehyde with 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol under reflux in ethanol or methanol. Catalysts like acetic acid or piperidine may enhance reaction rates and yields (commonly 60–75%). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the Schiff base product .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., distinguishing E/Z isomers via imine proton shifts at δ 8.5–9.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% threshold for biological assays) using a C18 column with UV detection at 254 nm .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z 381) and fragmentation patterns .
Q. What preliminary assays are recommended to screen its biological activity?
- Methodological Answer :
- Antimicrobial Screening : Use agar diffusion or microbroth dilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Methoxy and thiol groups enhance membrane disruption .
- Enzyme Inhibition : Test against tyrosine kinases or cytochrome P450 isoforms via fluorometric/colorimetric assays (IC₅₀ values <10 μM suggest potency) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 2,4-dimethoxy vs. halogenated aryl groups) influence bioactivity?
- Methodological Answer :
- Comparative SAR Studies : Replace the 2,4-dimethoxyphenyl group with electron-withdrawing substituents (e.g., 3,4-dichloro in analogous compounds) to evaluate changes in antimicrobial or anticancer activity. Chlorinated derivatives show enhanced lipophilicity and target binding .
- Computational Modeling : Perform DFT calculations to analyze charge distribution and HOMO-LUMO gaps, correlating with experimental IC₅₀ values .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Compare datasets from analogous triazoles (e.g., 4-fluorophenyl or 4-chlorophenyl variants) to identify trends in substituent effects .
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed inoculum size, pH, solvent controls) to minimize variability .
Q. What strategies mitigate challenges in regiochemical control during triazole ring formation?
- Methodological Answer :
- Reaction Optimization : Use microwave-assisted synthesis to reduce side products (e.g., 1,3,4- vs. 1,2,4-triazole isomers) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., confirming N1 vs. N2 substitution via bond-length analysis) .
Q. How can computational methods predict its metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate logP (optimal range: 2–4), CYP450 inhibition, and hepatotoxicity .
- Molecular Dynamics Simulations : Model interactions with plasma proteins (e.g., albumin) to predict bioavailability .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values for enzyme inhibition?
- Methodological Answer :
- Assay Standardization : Normalize data using reference inhibitors (e.g., staurosporine for kinases) and validate via orthogonal methods (e.g., SPR vs. fluorescence assays) .
- Structural Analog Comparison : Test derivatives with incremental modifications (e.g., methyl vs. methoxy groups) to isolate substituent-specific effects .
Experimental Design Considerations
Q. What in vivo models are suitable for evaluating its pharmacokinetics?
- Methodological Answer :
- Rodent Studies : Administer orally (10–50 mg/kg) or intravenously (5–20 mg/kg) to measure plasma half-life (t₁/₂), Cmax, and AUC via LC-MS/MS .
- Tissue Distribution : Use radiolabeled analogs (³H or ¹⁴C) to quantify accumulation in target organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
